Spiro[2.3]hexan-5-ylmethanesulfonyl chloride Spiro[2.3]hexan-5-ylmethanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2168520-78-1
VCID: VC6861563
InChI: InChI=1S/C7H11ClO2S/c8-11(9,10)5-6-3-7(4-6)1-2-7/h6H,1-5H2
SMILES: C1CC12CC(C2)CS(=O)(=O)Cl
Molecular Formula: C7H11ClO2S
Molecular Weight: 194.67

Spiro[2.3]hexan-5-ylmethanesulfonyl chloride

CAS No.: 2168520-78-1

Cat. No.: VC6861563

Molecular Formula: C7H11ClO2S

Molecular Weight: 194.67

* For research use only. Not for human or veterinary use.

Spiro[2.3]hexan-5-ylmethanesulfonyl chloride - 2168520-78-1

Specification

CAS No. 2168520-78-1
Molecular Formula C7H11ClO2S
Molecular Weight 194.67
IUPAC Name spiro[2.3]hexan-5-ylmethanesulfonyl chloride
Standard InChI InChI=1S/C7H11ClO2S/c8-11(9,10)5-6-3-7(4-6)1-2-7/h6H,1-5H2
Standard InChI Key DWMYOOJLLAIWTO-UHFFFAOYSA-N
SMILES C1CC12CC(C2)CS(=O)(=O)Cl

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The molecule consists of a spiro[2.3]hexane scaffold fused to a methanesulfonyl chloride group. The spiro center bridges a cyclopropane ring (three-membered) and a cyclopentane ring (five-membered), creating a rigid, non-planar geometry. This configuration imposes steric constraints that influence reactivity and intermolecular interactions .

Table 1: Key Structural Data

PropertyValueSource
Molecular formulaC₇H₁₁ClO₂S
Molecular weight194.68 g/mol
SMILESC1CC12CC(C2)CS(=O)(=O)Cl
InChIKeyDWMYOOJLLAIWTO-UHFFFAOYSA-N

Spectroscopic and Computational Insights

While experimental NMR or crystallographic data remain unpublished, computational predictions based on analogous spirocyclic sulfonyl chlorides suggest distinctive electronic features:

  • Sulfonyl chloride group: The electrophilic sulfur center (δ⁺) and electron-withdrawing chlorine atom enhance reactivity toward nucleophiles, enabling sulfonamide or sulfonate ester formation .

  • Spiro strain: The cyclopropane ring introduces angle strain, potentially accelerating ring-opening reactions under specific conditions .

Synthesis and Reactivity

Synthetic Routes

  • Spirocyclization followed by sulfonation:

    • Photoinduced spiro[2.3]hexane synthesis via [2+2] cycloaddition of alkenes under visible light, as demonstrated for related spiro scaffolds .

    • Subsequent chlorosulfonation of the methyl group using ClSO₃H or SO₂Cl₂ .

  • Direct functionalization:

    • Radical-mediated sulfonation of preformed spiro[2.3]hexane derivatives, leveraging the additive-free approaches validated for spirocyclic systems .

Reactivity Profile

The compound’s reactivity is dominated by the sulfonyl chloride moiety:

  • Nucleophilic substitution: Reacts with amines to form sulfonamides, a reaction critical in drug discovery (e.g., protease inhibitors) .

  • Hydrolysis: Generates sulfonic acids in aqueous environments, which may limit its utility in hydrophilic media without stabilizing agents .

Physicochemical and Collisional Properties

Predicted Physicochemical Metrics

Collision cross-section (CCS) values, calculated via ion mobility spectrometry simulations, provide insights into gas-phase behavior:

Table 2: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺181.00845131.5
[M+Na]⁺202.99039139.6
[M-H]⁻178.99389136.6

These predictions, derived from structurally related sulfonyl chlorides , aid in mass spectrometry-based identification and purity assessments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator